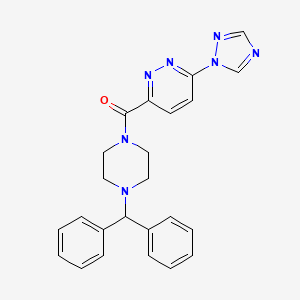

![molecular formula C9H11NO4 B2498393 [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid CAS No. 842967-58-2](/img/structure/B2498393.png)

[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to “[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid” has been explored through various methods. One approach involves the reaction of amino acids with α,β-acetylenic γ-hydroxyacid nitriles under biomimetic conditions, yielding a novel family of unnatural amino acids containing a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group (Trofimov et al., 2007). Such synthetic pathways underscore the versatility and potential for creating a wide array of structurally diverse compounds within this chemical family.

Molecular Structure Analysis

The molecular structure of related compounds exhibits interesting characteristics, such as the presence of zwitterions with a protonated imino group within the iminodihydrofuran moiety, as demonstrated in the single-crystal X-ray analysis of 2-[(5-imino-2,2-dimethyl-2,5-dihydro-3-furanyl)amino]acetic acid (Trofimov et al., 2007). This insight into the molecular structure helps in understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Multi-component syntheses involving compounds like furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates have been developed to produce highly functionalized furan derivatives (Sayahi et al., 2015). These reactions highlight the chemical versatility and reactivity of furan-based compounds, offering pathways to a wide range of functionalized materials.

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility and crystallization behavior, are crucial for their practical applications. For example, the crystal structures of furan-2,5-dicarboxylic acid solvates crystallized from dimethylformamide and dimethyl sulfoxide provide insights into their intermolecular interactions and hydrogen bonding patterns (Mao & Zavalij, 2018). Understanding these properties is essential for designing and synthesizing new materials based on furan derivatives.

Chemical Properties Analysis

Furan derivatives exhibit a range of chemical properties, including their reactivity towards various chemical reagents and conditions. For instance, lipase-catalyzed synthesis demonstrates the potential for creating biobased polymers and materials from furan oligoesters, showcasing the compound's versatility and sustainability as a chemical building block (Cruz-Izquierdo et al., 2015).

Aplicaciones Científicas De Investigación

Biomass Conversion and Polymer Synthesis

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its related compounds, play a crucial role in converting plant biomass into valuable chemicals. These chemicals serve as alternatives to non-renewable hydrocarbon sources. Research highlights the synthesis of HMF from plant feedstocks and its use in producing monomers, polymers, and other materials, indicating a potential area for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid in sustainable material synthesis (Chernyshev, Kravchenko, & Ananikov, 2017).

Biodegradable Polymers

The development of biodegradable polymers based on amino acids for biomedical applications is another significant area. Polymers from natural amino acids, like those potentially derived from [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid, are biocompatible and biodegradable. Their degradation products are metabolizable, offering applications in drug delivery systems and tissue engineering (Thompson & Scholz, 2021).

Antituberculosis Activity

Organotin(IV) complexes, including those with furan derivatives, have shown promising antituberculosis activity. The structural diversity and nature of the ligand environment significantly influence their biological activity. This suggests potential pharmacological applications for [(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid in designing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2,5-dimethylfuran-3-carbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-5-3-7(6(2)14-5)9(13)10-4-8(11)12/h3H,4H2,1-2H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPIKJMMYBAHGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid | |

CAS RN |

842967-58-2 |

Source

|

| Record name | 2-[(2,5-dimethylfuran-3-yl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)

![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)

![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)